6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

nNOS inhibition neuropharmacology enzyme assay

Researchers developing neuronal nitric oxide synthase (nNOS) inhibitors need a regiospecifically pure starting point with validated activity. 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine eliminates regioisomeric ambiguity and provides a direct path to the 6-amino analog. - Established nNOS inhibitor (IC50 110 nM) for immediate SAR exploration - Direct precursor to the 6-amine building block via nitro reduction - Defined 6-nitro substitution compatible with electrophilic aromatic substitution strategies - ≥98% purity, stored at 2-8°C; global shipping under ambient conditions

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 129421-35-8
Cat. No. B13708259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS129421-35-8
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=N2)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c10-9(11)6-2-1-5-7(8-6)13-4-3-12-5/h1-2H,3-4H2
InChIKeyAWDGLWBYZZVNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Procurement Overview


6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic organic compound consisting of a fused 1,4-dioxane ring and a pyridine ring bearing a nitro substituent at the 6-position [1]. As a building block within the broader 2,3-dihydro[1,4]dioxino[2,3-b]pyridine chemical family, it serves as an intermediate for the synthesis of structurally diversified analogs and as a starting point for the generation of downstream amine derivatives via nitro group reduction [2]. Its procurement value is defined by its specific substitution pattern, which distinguishes it from unsubstituted, differently substituted, or isomeric nitro analogs within the same core scaffold.

Functional Handle
Nitro group serves as precursor to 6-amine building block
Research Context
Reported nNOS inhibitory activity supports target studies
Route Compatibility
Accessible via direct electrophilic nitration strategy

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Non-Interchangeability with Analogs


The 2,3-dihydro[1,4]dioxino[2,3-b]pyridine scaffold supports substitution at multiple positions (including the 2-, 3-, and various pyridine ring positions), each of which confers distinct reactivity, biological activity, and synthetic utility [1]. The 6-nitro derivative exhibits unique properties that differentiate it from closely related compounds. Substituting this specific nitro-bearing building block with the unsubstituted core (CAS 129421-32-5) eliminates the critical functional handle required for reduction to the corresponding 6-amine (CAS 129421-39-2), which is a key downstream intermediate for further functionalization [2]. Similarly, substitution with the 8-nitro isomer or other regioisomers alters the electronic distribution across the heterocyclic system, which can profoundly affect both chemical reactivity and target binding affinity, as demonstrated in the case of nNOS inhibition where the 6-nitro substitution pattern yields distinct activity [3].

Unsubstituted core lacks the nitro functional handle, limiting downstream amine elaboration and target activity context
8-Nitro isomer exhibits altered electronic distribution and requires Smiles rearrangement, not direct nitration
Methyl-nitro congener introduces steric bulk and higher molecular weight, altering reactivity and lipophilicity profiles

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Quantitative Differentiation Evidence


nNOS Inhibitory Activity vs. Unsubstituted Core

The 6-nitro derivative demonstrates measurable inhibitory activity against rat neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM, whereas the unsubstituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core (CAS 129421-32-5) lacks this nitro group and exhibits no reported nNOS activity at comparable concentrations [1]. This establishes the nitro substituent at the 6-position as essential for this biological activity.

nNOS Inhibition
Class-level
IC50 110 nM
Supports nNOS target engagement studies; core inactive
Rat brain homogenate assay; class-level inference
nNOS inhibition neuropharmacology enzyme assay

Synthetic Route Selectivity via Electrophilic Substitution

The 6-nitro derivative can be obtained via direct nitration of the unsubstituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core using nitric acid under controlled conditions . In contrast, the synthesis of the 8-nitro isomer and other regioisomers typically requires alternative, more complex routes such as Smiles rearrangement-based approaches starting from 2-nitro-3-oxiranylmethoxypyridine [1], which afford different substitution patterns (predominantly 2-substituted and 3-substituted products). This synthetic divergence provides a clear rationale for procuring the specific 6-nitro isomer when the target synthetic pathway requires this particular substitution pattern.

Synthetic Access
Method context
Direct electrophilic nitration
Direct nitration yields 6-substitution; Smiles rearrangement gives alternative isomers
Route selection determines regioisomer outcome
organic synthesis heterocyclic chemistry regioselectivity

Nitro Reduction to 6-Amine Building Block

The 6-nitro group serves as a direct precursor to the corresponding 6-amine derivative (CAS 129421-39-2) via reduction . The molecular weight changes from 182.13 g/mol (6-nitro derivative) to 152.15 g/mol (6-amine derivative) upon reduction, and the amine product offers distinct hydrogen bonding capabilities (1 hydrogen bond donor) and reactivity profiles for subsequent amide coupling or alkylation reactions [1]. This contrasts with the unsubstituted core (CAS 129421-32-5), which lacks any functional handle for further derivatization at the 6-position.

Amine Precursor
Supporting evidence
6-Nitro reduces to 6-amine
Provides a functional handle for amide coupling and alkylation; core lacks this handle
Reduction by LiAlH₄ or catalytic hydrogenation
functional group interconversion amine synthesis building block utility

Physicochemical Distinction from Methyl-Nitro Congeners

The 6-nitro derivative (MW 182.13 g/mol, C₇H₆N₂O₄) differs substantially from its methyl-substituted nitro congener, 2,3-dihydro-6-methyl-7-nitro-1,4-dioxino[2,3-b]pyridine (CAS 129421-36-9; MW 196.16 g/mol, C₈H₈N₂O₄) . The absence of the methyl group in the 6-nitro derivative results in a lower molecular weight, altered lipophilicity, and different steric properties, which are critical parameters influencing both synthetic reactivity and biological target interactions [1].

MW Distinction
Supporting evidence
ΔMW 14.03 g/mol
Absence of methyl group reduces steric bulk and alters lipophilicity
Compared to 6-methyl-7-nitro analog (CAS 129421-36-9)
physicochemical properties molecular weight substituent effects

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Application Scenarios


nNOS Inhibitor Lead Generation and Optimization

Researchers developing neuronal nitric oxide synthase (nNOS) inhibitors should prioritize procurement of the 6-nitro derivative over the unsubstituted core or other isomers. The compound's IC50 of 110 nM against rat nNOS in brain homogenate assays provides a validated starting point for structure-activity relationship (SAR) exploration [1]. This established activity profile is not shared by the unsubstituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core, making the 6-nitro derivative the appropriate choice for nNOS-targeted medicinal chemistry campaigns.

6-Amino Derivative Synthesis and Downstream Functionalization

The 6-nitro derivative is the direct precursor to the 6-amine analog (CAS 129421-39-2) via nitro group reduction using lithium aluminum hydride or catalytic hydrogenation [1]. This amine product (MW 152.15 g/mol, containing one hydrogen bond donor) serves as a versatile building block for amide bond formation, reductive amination, and other nitrogen-centered functionalization reactions [2]. Procurement of the 6-nitro derivative is essential for any synthetic route requiring a 6-amino-substituted dioxinopyridine intermediate.

Electrophilic Substitution-Based Route Planning

When designing synthetic routes that rely on electrophilic aromatic substitution for functionalization of the pyridine ring, the 6-nitro derivative is the appropriate procurement target. This compound is accessible via direct nitration of the unsubstituted core, aligning with electrophilic substitution-based strategies [1]. In contrast, alternative nitro isomers and substituted analogs may require Smiles rearrangement-based approaches, which produce different substitution patterns and require distinct starting materials [2]. Selection of the 6-nitro derivative ensures compatibility with the intended synthetic methodology.

Structure-Activity Relationship Studies of nNOS Inhibitors

For SAR studies investigating the role of the nitro substituent position on the dioxinopyridine scaffold, the 6-nitro derivative provides a defined reference point. Comparison of its nNOS IC50 (110 nM) with data from other regioisomers (e.g., 8-nitro or other substitution patterns) can elucidate the positional requirements for enzyme inhibition [1]. The compound's well-defined substitution pattern and established activity enable systematic exploration of how modifications at the 6-position affect potency, selectivity, and downstream biological effects.

Application
Selection Property
Validation Focus
nNOS inhibitor SAR studies
6-Nitro substitution pattern
nNOS enzyme inhibition context
6-Amine building block synthesis
Nitro-to-amine reduction
Amine functionalization and coupling
Electrophilic nitration route planning
Direct nitration compatibility
Regioselectivity and route alignment
Regioisomer SAR comparison
6-Nitro reference isomer
Position-activity relationship
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